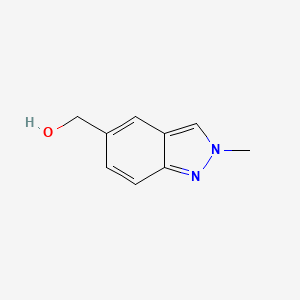

(2-Methyl-2H-indazol-5-yl)methanol

Übersicht

Beschreibung

(2-Methyl-2H-indazol-5-yl)methanol is an organic compound with the molecular formula C9H10N2O It is a derivative of indazole, a bicyclic heterocycle, and features a hydroxymethyl group at the 5-position and a methyl group at the 2-position of the indazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-2H-indazol-5-yl)methanol can be achieved through several methods. One common approach involves the reaction of 2-methylindazole with formaldehyde under basic conditions to introduce the hydroxymethyl group at the 5-position. The reaction typically proceeds as follows:

Starting Materials: 2-Methylindazole and formaldehyde.

Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an aqueous or alcoholic solvent.

Procedure: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated by filtration or extraction and purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

(2-Methyl-2H-indazol-5-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The indazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, at the available positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a catalyst.

Major Products

Oxidation: (2-Methyl-2H-indazol-5-yl)carboxylic acid.

Reduction: this compound.

Substitution: Various substituted indazole derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

(2-Methyl-2H-indazol-5-yl)methanol serves as a building block for synthesizing pharmaceutical agents targeting various diseases. Its potential therapeutic applications include:

- Anti-inflammatory Agents: The compound has shown promise in modulating inflammatory pathways, making it a candidate for developing new anti-inflammatory drugs.

- Anticancer Properties: Research indicates that indazole derivatives can induce apoptosis in cancer cells by inhibiting key kinases involved in cell cycle regulation, such as chk1 and chk2.

Case Study:

A study demonstrated that derivatives of indazole, including this compound, effectively inhibited cancer cell proliferation in vitro, suggesting potential for further development into anticancer therapies.

Materials Science

The compound is being explored for its role in developing organic semiconductors due to its unique electronic properties. Its ability to form stable structures makes it suitable for applications in:

- Organic Light Emitting Diodes (OLEDs)

- Photovoltaic Cells

Data Table: Potential Material Applications

| Application Type | Description |

|---|---|

| Organic Semiconductors | Used in OLEDs and photovoltaic devices |

| Coatings | Potential use in protective coatings |

| Dyes and Pigments | Investigated for color properties |

Biological Studies

In biochemical research, this compound acts as a probe to study enzyme interactions and cellular processes. Its ability to modulate kinase activity is crucial for understanding various signaling pathways.

Key Findings:

- The compound has been shown to interact with specific enzymes, influencing pathways related to cell growth and metabolism.

Case Study:

Research highlighted the compound's role in modulating the activity of h-sgk kinase, which is involved in cellular volume regulation. This modulation could lead to new insights into treating diseases related to cell volume dysregulation.

Industrial Applications

The versatility of this compound allows it to be utilized in various industrial processes, including:

- Synthesis of Specialty Chemicals: Used as an intermediate in producing dyes and pigments.

Data Table: Industrial Uses

| Industrial Application | Description |

|---|---|

| Specialty Chemicals | Intermediate for dyes and pigments |

| Chemical Synthesis | Building block for various organic compounds |

Wirkmechanismus

The mechanism of action of (2-Methyl-2H-indazol-5-yl)methanol depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, enhancing binding affinity and specificity. The indazole ring can participate in π-π stacking interactions and other non-covalent interactions, contributing to the compound’s overall activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(2-Methyl-2H-indazole-3-carboxylic acid): Similar structure but with a carboxylic acid group at the 3-position.

(2-Methyl-2H-indazole-5-carboxylic acid): Similar structure but with a carboxylic acid group at the 5-position.

(2-Methyl-2H-indazole-5-amine): Similar structure but with an amino group at the 5-position.

Uniqueness

(2-Methyl-2H-indazol-5-yl)methanol is unique due to the presence of the hydroxymethyl group at the 5-position, which imparts distinct chemical and physical properties. This functional group allows for specific interactions in biological systems and provides versatility in synthetic applications.

Biologische Aktivität

(2-Methyl-2H-indazol-5-yl)methanol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound, characterized by the hydroxymethyl group at the 5-position of the indazole ring, exhibits various pharmacological effects, including anti-inflammatory, antimicrobial, anticancer, and antiprotozoal properties. This article synthesizes current research findings, case studies, and biochemical analyses to provide a comprehensive overview of its biological activity.

Target Kinases

Indazole derivatives, including this compound, primarily target several kinases such as chk1 , chk2 , and h-sgk . These kinases play crucial roles in cellular processes like cell cycle regulation and volume control. The inhibition of these kinases can lead to significant alterations in cellular signaling pathways, impacting processes such as apoptosis and proliferation.

Interaction with Biomolecules

The compound interacts with specific enzymes and proteins, influencing their activity. For example, it can inhibit kinase activity by binding to their active sites, thus preventing substrate phosphorylation. This mechanism is crucial for the compound's anticancer effects, as it may induce programmed cell death in malignant cells .

Antimicrobial Activity

Research has demonstrated that this compound exhibits potent antimicrobial properties. In studies comparing various indazole derivatives against pathogens like Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis, this compound showed superior efficacy compared to traditional antibiotics such as metronidazole. For instance, certain derivatives were found to be 12.8 times more potent than metronidazole against G. intestinalis .

Anticancer Potential

The anticancer activity of this compound has been highlighted in several studies. It has been shown to inhibit the growth of various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. The compound's ability to modulate kinase activity is particularly relevant in this context, as it affects critical pathways involved in tumor growth and survival .

In Vitro Studies

A series of in vitro experiments evaluated the cytotoxic effects of this compound on different cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, with IC50 values demonstrating its potency against specific cancer types.

In Vivo Studies

Animal model studies further supported the therapeutic potential of this compound. At lower doses, the compound demonstrated significant tumor growth inhibition without notable toxicity, suggesting a favorable therapeutic window for potential clinical applications .

The biochemical properties of this compound include its stability under physiological conditions and its metabolic pathways involving liver enzymes. The compound undergoes metabolism leading to various metabolites that may also possess biological activity.

Eigenschaften

IUPAC Name |

(2-methylindazol-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-11-5-8-4-7(6-12)2-3-9(8)10-11/h2-5,12H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZYREQWDFMCGNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C=C(C=CC2=N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.